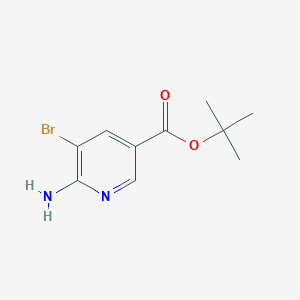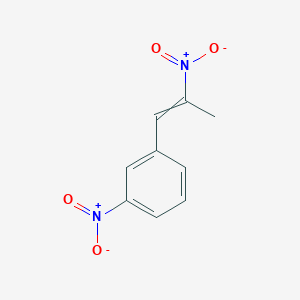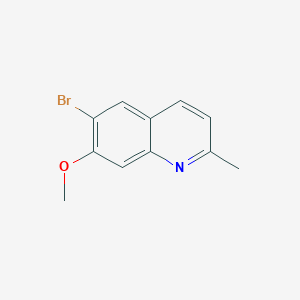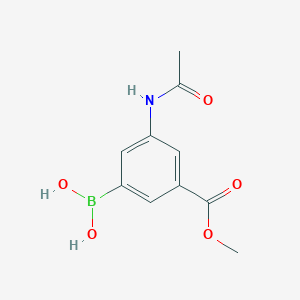![molecular formula C9H8N2O B11755961 N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
N-[(1H-indol-5-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-indol-5-yl)méthylidène]hydroxylamine est un composé chimique appartenant à la classe des dérivés de l’indole. Les dérivés de l’indole sont importants en raison de leur présence dans divers produits naturels et de leur large éventail d’activités biologiques. Ce composé est caractérisé par la présence d’un système cyclique indole, qui est une structure bicyclique constituée d’un cycle benzénique à six chaînons fusionné à un cycle pyrrole à cinq chaînons contenant de l’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(1H-indol-5-yl)méthylidène]hydroxylamine implique généralement la condensation de l’indole-5-carbaldéhyde avec l’hydroxylamine. La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la N-[(1H-indol-5-yl)méthylidène]hydroxylamine ne soient pas bien documentées, l’approche générale impliquerait l’augmentation de l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[(1H-indol-5-yl)méthylidène]hydroxylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou autres formes réduites.
Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle indole, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactifs électrophiles tels que les halogènes (Cl2, Br2) ou les agents nitrants (HNO3) sont couramment utilisés.
Principaux produits formés
Oxydation : Dérivés nitroso ou nitro.
Réduction : Amines ou autres formes réduites.
Substitution : Divers dérivés indoles substitués.
Applications de la recherche scientifique
N-[(1H-indol-5-yl)méthylidène]hydroxylamine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
N-[(1H-indol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la N-[(1H-indol-5-yl)méthylidène]hydroxylamine implique son interaction avec diverses cibles moléculaires et voies. Le système cyclique indole permet au composé de se lier à des récepteurs ou à des enzymes spécifiques, modulant leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition de la croissance microbienne ou l’induction de l’apoptose dans les cellules cancéreuses. Les cibles et voies moléculaires exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(1H-indol-3-yl)méthylidène]hydroxylamine
- N-[(2-méthyl-1H-indol-3-yl)méthylidène]hydroxylamine
- N-(1H-indol-2-ylméthylidène)-4-méthoxyaniline
Unicité
N-[(1H-indol-5-yl)méthylidène]hydroxylamine est unique en raison de son motif de substitution spécifique sur le cycle indole. Ce motif de substitution peut influencer la réactivité du composé, son activité biologique et ses propriétés globales.
Propriétés
IUPAC Name |
N-(1H-indol-5-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZDPSSEHCJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)




![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)
![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)

![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)

![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
